molecular formula C12H14F3NO2 B8164810 3-((4-(2,2,2-Trifluoroethoxy)phenoxy)methyl)azetidine

3-((4-(2,2,2-Trifluoroethoxy)phenoxy)methyl)azetidine

Cat. No.: B8164810
M. Wt: 261.24 g/mol
InChI Key: ABMJCMNNNOBUCZ-UHFFFAOYSA-N
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Description

3-((4-(2,2,2-Trifluoroethoxy)phenoxy)methyl)azetidine is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenoxy moiety, which is further linked to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(2,2,2-Trifluoroethoxy)phenoxy)methyl)azetidine typically involves the following steps:

    Formation of the Trifluoroethoxyphenol Intermediate: This step involves the reaction of 2,2,2-trifluoroethanol with a suitable phenol derivative under basic conditions to form the trifluoroethoxyphenol intermediate.

    Etherification: The trifluoroethoxyphenol intermediate is then reacted with a suitable halomethyl azetidine derivative under basic conditions to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((4-(2,2,2-Trifluoroethoxy)phenoxy)methyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy and azetidine moieties.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

3-((4-(2,2,2-Trifluoroethoxy)phenoxy)methyl)azetidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-((4-(2,2,2-Trifluoroethoxy)phenoxy)methyl)azetidine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenoxy and azetidine moieties can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate: Similar in structure but with a methanesulfonate group instead of an azetidine ring.

    3-((4-(Trifluoromethoxy)phenoxy)methyl)phenylboronic acid: Contains a boronic acid group instead of an azetidine ring.

Uniqueness

3-((4-(2,2,2-Trifluoroethoxy)phenoxy)methyl)azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[4-(2,2,2-trifluoroethoxy)phenoxy]methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)8-18-11-3-1-10(2-4-11)17-7-9-5-16-6-9/h1-4,9,16H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMJCMNNNOBUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC=C(C=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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